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Abstract
SKLB1028, also known as Ruserontinib, is a novel, orally available multi-kinase inhibitor with

significant potential in the treatment of certain hematological malignancies and solid tumors.

This document provides a comprehensive technical overview of the pharmacological profile of

SKLB1028, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic

properties, and associated signaling pathways. The information is intended to serve as a

detailed resource for researchers and professionals in the field of drug discovery and

development.

Introduction
SKLB1028 is a small molecule inhibitor that primarily targets Epidermal Growth Factor

Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral

oncogene homolog 1 (Abl) kinase.[1] Mutations and overexpression of these kinases are well-

established drivers in various cancers. Notably, activating mutations in FLT3 are present in

approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a

poor prognosis.[2] The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia

(CML). EGFR is frequently overexpressed in a variety of solid tumors. By targeting these key

oncogenic drivers, SKLB1028 presents a promising therapeutic strategy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2402192?utm_src=pdf-interest
https://www.benchchem.com/product/b2402192?utm_src=pdf-body
https://www.benchchem.com/product/b2402192?utm_src=pdf-body
https://www.benchchem.com/product/b2402192?utm_src=pdf-body
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/flt3-kinase-assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11557726/
https://www.benchchem.com/product/b2402192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2402192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
SKLB1028 exerts its anti-neoplastic activity by competitively binding to the ATP-binding pocket

of its target kinases, thereby inhibiting their autophosphorylation and the subsequent activation

of downstream signaling cascades.[3] This disruption of oncogenic signaling leads to the

inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent

on the activity of EGFR, FLT3, or Abl.[4]

In Vitro Activity
The in vitro potency of SKLB1028 has been evaluated against its target kinases and in various

cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its

significant inhibitory activity.

Target/Cell Line IC50 (nM) Notes

Kinase Activity

FLT3 55 [1]

Cellular Activity

MV4-11 (FLT3-ITD) 2 [1]

RS4;11 (wt-FLT3) 790 [1]

Ba/F3 (FLT3-ITD) 10 [1]

K562 (Bcr-Abl) 190 [1]

In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of

SKLB1028.
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Animal Model Cell Line Treatment Regimen Outcome

NOD-SCID Mice MV4-11 (AML)
5-70 mg/kg, orally,

once daily for 18 days

Dose-dependent

tumor regression. At

10 and 20 mg/kg,

rapid and complete

tumor regression was

observed.[1]

NOD-SCID Mice K562 (CML)
5-70 mg/kg, orally,

once daily for 18 days

Significant inhibition of

tumor growth and

induction of apoptosis

at 70 mg/kg.[1]

Pharmacokinetics and Drug-Drug Interactions
Clinical studies in healthy volunteers and patients with relapsed/refractory AML have provided

insights into the pharmacokinetic profile of SKLB1028.

Pharmacokinetic Parameters
A Phase I/II study in AML patients showed that SKLB1028 has linear pharmacokinetics across

a dose range of 20-310 mg/day.[2] The accumulation ratios for Cmax and AUC after multiple

doses were 0.60-1.23 and 0.80-1.11, respectively.[2]

Drug-Drug Interactions
Studies in healthy male subjects have evaluated the impact of co-administered drugs on the

pharmacokinetics of SKLB1028.[2]

Co-administered Drug Effect on SKLB1028

Itraconazole (CYP3A4 inhibitor) Increased AUC by ~28% and Cmax by ~41%

Gemfibrozil (CYP2C8 inhibitor) Increased AUC by ~26% and Cmax by ~21%

Rifampin (CYP3A4 inducer)
Reduced AUC by ~30% with no significant

change in Cmax
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Signaling Pathways
SKLB1028 targets key nodes in oncogenic signaling. The following diagrams illustrate the

canonical pathways of FLT3, EGFR, and Abl, and the point of inhibition by SKLB1028.
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Caption: FLT3-ITD Signaling Pathway and Inhibition by SKLB1028.
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Caption: EGFR Signaling Pathway and Inhibition by SKLB1028.
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Caption: Bcr-Abl Signaling Pathway and Inhibition by SKLB1028.

Experimental Protocols
The following are representative experimental protocols for the key assays used to characterize

the pharmacological profile of SKLB1028. Note: The specific details of the protocols used in

the original preclinical studies by Cao et al. (2012) were not fully available in the public domain

and the following are based on standard methodologies.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to a kinase.

Reagent Preparation:

Prepare a 1X Kinase Buffer A solution from a 5X stock.

Serially dilute the test compound (SKLB1028) and a known competitor (e.g.,

staurosporine) in Kinase Buffer A.

Prepare a solution of the target kinase (e.g., FLT3) and a Europium-labeled anti-tag

antibody in Kinase Buffer A.

Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer A.

Assay Procedure:

In a 384-well plate, add 5 µL of the test compound or control.

Add 5 µL of the kinase/antibody mixture.

Add 5 µL of the tracer solution.

Incubate the plate for 1 hour at room temperature, protected from light.

Data Acquisition and Analysis:
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Read the plate on a fluorescence plate reader capable of measuring Fluorescence

Resonance Energy Transfer (FRET).

Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

Start Prepare Reagents
(Kinase, Antibody, Tracer, SKLB1028)

Add Reagents to
384-well Plate

Incubate at RT
for 1 hour Read FRET Signal Calculate Emission Ratio

and Determine IC50 End

Click to download full resolution via product page

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Western Blot Analysis of FLT3 Phosphorylation
This method is used to determine the effect of SKLB1028 on the phosphorylation status of

FLT3 in cells.[3][5]

Cell Culture and Treatment:

Culture FLT3-mutated AML cells (e.g., MV4-11) in appropriate media.

Treat cells with varying concentrations of SKLB1028 for a specified time (e.g., 2 hours).

Include a vehicle control (e.g., DMSO).

Cell Lysis and Protein Quantification:

Harvest and wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Clarify the lysate by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3)

overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody for total FLT3 and a loading control

(e.g., GAPDH) for normalization.
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Caption: Workflow for Western Blot Analysis of FLT3 Phosphorylation.
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In Vivo AML Xenograft Model
This protocol describes the evaluation of SKLB1028's anti-tumor efficacy in a mouse model of

AML.[6]

Cell Preparation and Implantation:

Harvest MV4-11 cells during their exponential growth phase.

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g.,

NOD/SCID).

Tumor Growth Monitoring and Treatment:

Monitor tumor growth by measuring tumor volume with calipers twice weekly.

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into

treatment and control groups.

Administer SKLB1028 orally at the desired doses and schedule. The control group

receives the vehicle.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, immunohistochemistry).

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
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Caption: Workflow for an In Vivo AML Xenograft Study.

Conclusion
SKLB1028 (Ruserontinib) is a potent oral multi-kinase inhibitor of EGFR, FLT3, and Abl with

demonstrated preclinical and early clinical activity. Its pharmacological profile suggests

significant therapeutic potential, particularly in FLT3-mutated AML and Bcr-Abl-positive CML.

Further clinical investigation is warranted to fully elucidate its efficacy and safety in various

patient populations. This technical guide provides a foundational overview of the key

pharmacological characteristics of SKLB1028 to support ongoing and future research and

development efforts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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